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molecular formula C25H27Cl2NO4S B8286373 7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B8286373
M. Wt: 508.5 g/mol
InChI Key: IILUKJCLGGVRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504392B2

Procedure details

Sodium hydride (60% in oil) (2.52 g, 63 mmol) was suspended in dry dimethylsulfoxide (30 mL) and 4-chlorobenzyl alcohol (12 g, 84 mmol) in dry dimethylsulfoxide (30 mL) was added over 15 min by syringe keeping the temperature below 30° C. (internal). This solution was stirred for 15 minutes to give a grey clear solution. The fluorosulfone D5 (15 g) was then added as a solid portionwise over 10 minutes keeping the temperature below 35° C. and the solution was stirred until the temperature began to fall, (approximately 10 minutes). The solution was then heated to 40° C. and stirred at this temperature for 1.5 hours with monitoring by LC and MS. The reaction mixture was then poured into 2M HCl (600 mL) and extracted with ethyl acetate (400 mL×1 and 250 mL×2) [this extraction was done by decantation into a separating funnel as leaving the oil which had precipitated in the conical flask along with some aqueous]. The ethyl acetate extracts were washed with a mixture of water 200 mL, brine 20 mL and 2M HCl 10 mL. The combined aqueous layers were cooled and basified with 12.5M sodium hydroxide and extracted with ethyl acetate (400 mL×1 and 250 mL×2), washed with brine and dried over sodium sulfate. The solvent was removed to give the title compound E31 (free base) as a cream coloured solid (18.24 g). A combined batch of 35.6 g of the free base was recrystallised from ethanol (following the addition of ethereal hydrogen chloride) which afforded the title compound E31 as the hydrochloride salt 30.6 g. MH+ 471. 1H NMR δ(DMSO) 2.78 (3H, s), 2.9-3.2 (4H, m), 3.2-3.6 (4H, m), 3.73 (3H, s), 5.19 (2H, s), 7.08 (1H, s), 7.18 (2H, d), 7.47 (4H, s), 7.79-7.83 (3H, m).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
fluorosulfone
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.F[C:13]1[CH:18]=[CH:17][C:16]([S:19]([C:22]2[C:33]([O:34][CH3:35])=[CH:32][C:25]3[CH2:26][CH2:27][N:28]([CH3:31])[CH2:29][CH2:30][C:24]=3[CH:23]=2)(=[O:21])=[O:20])=[CH:15][CH:14]=1.Cl>CS(C)=O>[ClH:3].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][O:9][C:13]2[CH:18]=[CH:17][C:16]([S:19]([C:22]3[C:33]([O:34][CH3:35])=[CH:32][C:25]4[CH2:26][CH2:27][N:28]([CH3:31])[CH2:29][CH2:30][C:24]=4[CH:23]=3)(=[O:21])=[O:20])=[CH:15][CH:14]=2)=[CH:6][CH:5]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=CC=C(CO)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
fluorosulfone
Quantity
15 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1=CC2=C(CCN(CC2)C)C=C1OC
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C. (internal)
CUSTOM
Type
CUSTOM
Details
to give a grey clear solution
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C.
STIRRING
Type
STIRRING
Details
the solution was stirred until the temperature
CUSTOM
Type
CUSTOM
Details
(approximately 10 minutes)
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1.5 hours with monitoring by LC and MS
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (400 mL×1 and 250 mL×2) [
EXTRACTION
Type
EXTRACTION
Details
this extraction
CUSTOM
Type
CUSTOM
Details
was done by decantation into a separating funnel
CUSTOM
Type
CUSTOM
Details
as leaving the oil which
CUSTOM
Type
CUSTOM
Details
had precipitated in the conical flask along with some aqueous]
WASH
Type
WASH
Details
The ethyl acetate extracts were washed with a mixture of water 200 mL, brine 20 mL and 2M HCl 10 mL
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous layers were cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (400 mL×1 and 250 mL×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.ClC1=CC=C(COC2=CC=C(C=C2)S(=O)(=O)C2=CC3=C(CCN(CC3)C)C=C2OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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